3-(2-Furyl)acryloyl-S-farnesyl-L-cysteine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

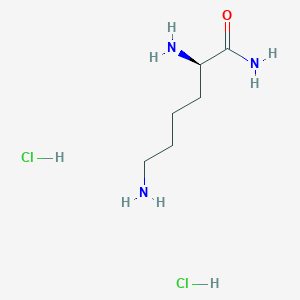

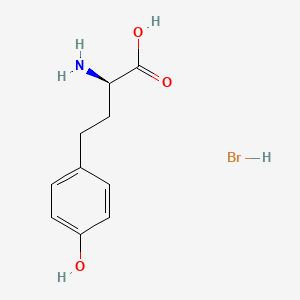

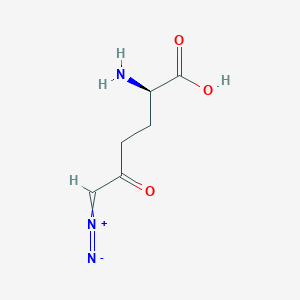

3-(2-Furyl)acryloyl-S-farnesyl-L-cysteine is a chemical compound with the molecular formula C25H35NO4S . It has a molecular weight of 445.61 . It is also known by several synonyms, including FA-CYS (FARNESYL)-OH, FA-CYSTEINE (FARNESYL)-OH, and 3- (2-FURYL)ACRYLOYL-CYS (FARNESYL)-OH .

Synthesis Analysis

The synthesis of 3-(2-furyl)acrylic acid and its novel-substituted derivatives, which are potential sustainable chemical building units, starts from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid employing various organocatalysts . Piperidinium acetate as the catalyst afforded good to excellent isolated yields of the acrylic acids under solvent-free conditions .Chemical Reactions Analysis

The substituted 3-(2-furyl)acrylic acids were esterified using MeSO3H/SiO2 as a heterogeneous acid catalyst . The 3-(2-furyl)acrylic acids containing acid-sensitive functional groups on the furan ring were esterified by dimethyl carbonate as the sustainable reagent by base-catalyzed transesterification reaction . Moreover, the olefinic group was selectively reduced by catalytic hydrogenation using 5%Pd/C as the catalyst .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Synthesis of 3-(Furyl)-3-(diethoxyphosphoryl)acrylates : A series of 3-(furyl)-3-(diethoxyphosphoryl)acrylates, closely related to 3-(2-Furyl)acryloyl-S-farnesyl-L-cysteine, was synthesized. These compounds showed regioselective formation of 2-[(furyl)(diethoxyphosphoryl) methyl]-3-nitropropanoic acids upon reacting with nitromethane (Pevzner, 2016).

Reaction in Enzyme Hydrolysis : The activity of thermolysin in hydrolysis of N-[3-(2-furyl)acryloyl]-glycyl-L-leucine amide, which is structurally similar to 3-(2-Furyl)acryloyl-S-farnesyl-L-cysteine, is enhanced in high concentrations of neutral salts (Inouye, Lee, & Tonomura, 1996).

Non-Thiol Farnesyltransferase Inhibitors : Research on non-thiol farnesyltransferase inhibitors involved the evaluation of different AA(X)-Peptidomimetic substructures combined with Arylic Cysteine replacements, including 5-(4-nitrophenyl)furylacryloyl groups, which are structurally related to 3-(2-Furyl)acryloyl-S-farnesyl-L-cysteine (Sakowski, Böhm, Sattler, & Schlitzer, 2002).

Biochemical Studies

Spectrophotometric Identification in Enzymes : β-(2-furyl)acryloyl phosphate, closely related to 3-(2-Furyl)acryloyl-S-farnesyl-L-cysteine, was used in the spectrophotometric identification of acyl glyceraldehyde 3-phosphate dehydrogenase. This study focused on the regulation of kinetic and equilibrium properties by coenzyme (Malhotra & Bernhard, 1968).

Enzymatic Activation and Interaction : The interaction of glyceraldehyde 3-phosphate dehydrogenase with β -(2-furyl) acryloyl phosphate, a compound structurally related to 3-(2-Furyl)acryloyl-S-farnesyl-L-cysteine, showed NAD+-dependent activation. This study examined the intersubunit interactions and the effect of coenzyme binding on enzyme function (Schwendimann, Ingbar, & Bernhard, 1976).

Medical and Biological Research

Interaction with Human Neutrophils : Farnesyl-L-cysteine analogs, which include structures similar to 3-(2-Furyl)acryloyl-S-farnesyl-L-cysteine, can inhibit or initiate superoxide release by human neutrophils. This study provides insights into the pharmacological effects of these compounds in inflammatory and antimicrobial responses (Ding et al., 1994).

Mutagenic Activities Study : The inhibitory effect of cysteine on the mutagenic activities of several carcinogens, including compounds structurally similar to 3-(2-Furyl)acryloyl-S-farnesyl-L-cysteine, was examined using the Salmonella/microsome mutagenesis assay (Rosin & Stich, 1978).

Propriétés

IUPAC Name |

(2R)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35NO4S/c1-19(2)8-5-9-20(3)10-6-11-21(4)15-17-31-18-23(25(28)29)26-24(27)14-13-22-12-7-16-30-22/h7-8,10,12-16,23H,5-6,9,11,17-18H2,1-4H3,(H,26,27)(H,28,29)/b14-13+,20-10+,21-15+/t23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEWYGZOGAGEKLT-UXIWRMOGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCSCC(C(=O)O)NC(=O)C=CC1=CC=CO1)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CSC[C@@H](C(=O)O)NC(=O)/C=C/C1=CC=CO1)/C)/C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Furyl)acryloyl-S-farnesyl-L-cysteine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.